(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-33-25-15-20(12-13-24(25)34-17-19-10-8-18(2)9-11-19)14-21(16-27)26(30)28-22-6-4-5-7-23(22)29(31)32/h4-15H,3,17H2,1-2H3,(H,28,30)/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRPGHGGWEFOO-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide, a compound with the molecular formula C26H23N3O5 and a molecular weight of 457.486 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Structural Formula
Chemical Structure
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and neurology. The following sections detail its specific activities and mechanisms.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which play a crucial role in preventing oxidative stress-related diseases.
- Research Findings : In cellular models, it was found to scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Neuroprotective Effects
Emerging studies indicate that this compound may also possess neuroprotective properties.
- Mechanism : It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous α,β-unsaturated cyanoacrylamides and related derivatives:
Key Structural and Functional Insights:
Ethoxy and methoxy groups in analogues (e.g., ) improve solubility but may reduce metabolic stability compared to halogenated derivatives () .
Heterocyclic cores (e.g., furan in , thiazole in ) alter planarity and π-π stacking efficiency compared to the purely aromatic target compound .
Biological Relevance :
- Compounds with thiazole or furan cores () are often prioritized in drug discovery for their bioavailability and target specificity.
- The absence of direct activity data for the target compound necessitates extrapolation from structurally similar molecules, such as kinase inhibitors with nitroaryl groups ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide?
- Methodological Answer : The synthesis involves multi-step reactions, including nitration, substitution, and condensation. Key steps include:
- Substitution reactions : Alkaline conditions (e.g., K₂CO₃) for introducing aryl methoxy groups at specific positions .
- Condensation : Cyanoacetic acid reacts with substituted aniline derivatives under dehydrating agents (e.g., DCC/DMAP) .
- Solvents : Ethanol or DMSO are preferred for polar intermediates; dichloromethane is used for non-polar steps .
- Temperature control : Maintain 60–80°C for nitro group reduction and 0–5°C for sensitive intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methoxy vs. ethoxy groups) .
- IR spectroscopy : Identifies functional groups (e.g., cyano ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- HPLC : Assesses purity (>95% required for biological testing); reverse-phase C18 columns with acetonitrile/water gradients are standard .
Advanced Research Questions
Q. How can researchers address challenges in achieving high stereochemical purity during synthesis?
- Methodological Answer :
- Stereocontrol : Use (E)-selective conditions (e.g., acidic catalysts like p-TsOH) during enamide formation to minimize Z-isomer byproducts .
- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction using SHELX software for refinement .
- Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if racemization occurs .
- Troubleshooting : Optimize reaction time and temperature to prevent thermal isomerization .
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Dose-response studies : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to account for non-linear effects .
- Target validation : Use siRNA or CRISPR knockouts to confirm specificity for suspected enzyme/receptor targets .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding modes and explain potency differences .
Q. How is X-ray crystallography applied to determine the compound’s conformation and intermolecular interactions?
- Methodological Answer :
- Crystal growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
- Data collection : Resolve structures at <1.0 Å resolution using synchrotron radiation for accurate electron density maps .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
